

# Spectroscopic and Synthetic Profile of 4-Ethoxy-3-nitrobenzoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Ethoxy-3-nitrobenzoic acid**

Cat. No.: **B181614**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **4-Ethoxy-3-nitrobenzoic acid**, a valuable intermediate in organic synthesis and drug discovery. This document details available spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside a detailed experimental protocol for its preparation.

## Physicochemical Properties

| Property         | Value                                         |
|------------------|-----------------------------------------------|
| Chemical Formula | C <sub>9</sub> H <sub>9</sub> NO <sub>5</sub> |
| Molecular Weight | 211.17 g/mol                                  |
| Appearance       | White crystalline solid                       |
| CAS Number       | 59719-77-6                                    |

## Spectroscopic Data

While comprehensive, experimentally verified spectroscopic data for **4-Ethoxy-3-nitrobenzoic acid** is not widely published, the following tables summarize available and predicted data based on analysis of analogous compounds and spectral databases.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data based on spectral analysis of similar compounds. Actual experimental values may vary.

Table 1:  $^1\text{H}$  NMR Spectral Data

| Chemical Shift ( $\delta$ ) / ppm | Multiplicity | Integration | Assignment                                           |
|-----------------------------------|--------------|-------------|------------------------------------------------------|
| ~8.2 - 8.4                        | d            | 1H          | Ar-H (adjacent to COOH)                              |
| ~7.9 - 8.1                        | dd           | 1H          | Ar-H (adjacent to NO <sub>2</sub> )                  |
| ~7.2 - 7.4                        | d            | 1H          | Ar-H (adjacent to OCH <sub>2</sub> CH <sub>3</sub> ) |
| ~4.2 - 4.4                        | q            | 2H          | -OCH <sub>2</sub> CH <sub>3</sub>                    |
| ~1.4 - 1.6                        | t            | 3H          | -OCH <sub>2</sub> CH <sub>3</sub>                    |
| ~11.0 - 13.0                      | s (broad)    | 1H          | -COOH                                                |

Table 2:  $^{13}\text{C}$  NMR Spectral Data

| Chemical Shift ( $\delta$ ) / ppm | Assignment                        |
|-----------------------------------|-----------------------------------|
| ~165 - 167                        | -COOH                             |
| ~155 - 157                        | C-O (aromatic)                    |
| ~140 - 142                        | C-NO <sub>2</sub> (aromatic)      |
| ~133 - 135                        | C-H (aromatic)                    |
| ~125 - 127                        | C-COOH (aromatic)                 |
| ~115 - 117                        | C-H (aromatic)                    |
| ~65 - 67                          | -OCH <sub>2</sub> CH <sub>3</sub> |
| ~14 - 16                          | -OCH <sub>2</sub> CH <sub>3</sub> |

## Mass Spectrometry (MS)

Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts of **4-Ethoxy-3-nitrobenzoic acid**.[\[1\]](#)

Table 3: Predicted Mass Spectrometry Data[\[1\]](#)

| Adduct                            | m/z       |
|-----------------------------------|-----------|
| [M+H] <sup>+</sup>                | 212.05535 |
| [M+Na] <sup>+</sup>               | 234.03729 |
| [M-H] <sup>-</sup>                | 210.04079 |
| [M+NH <sub>4</sub> ] <sup>+</sup> | 229.08189 |
| [M+K] <sup>+</sup>                | 250.01123 |

## Infrared (IR) Spectroscopy

Predicted characteristic IR absorption bands based on the functional groups present in **4-Ethoxy-3-nitrobenzoic acid**.

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity        | Assignment                              |
|--------------------------------|------------------|-----------------------------------------|
| 3300 - 2500                    | Broad, Strong    | O-H stretch (Carboxylic acid)           |
| 3100 - 3000                    | Medium           | C-H stretch (Aromatic)                  |
| 2980 - 2850                    | Medium           | C-H stretch (Aliphatic)                 |
| 1710 - 1680                    | Strong           | C=O stretch (Carboxylic acid)           |
| 1600 - 1585                    | Medium to Strong | C=C stretch (Aromatic)                  |
| 1530 - 1500                    | Strong           | N-O asymmetric stretch (Nitro group)    |
| 1350 - 1330                    | Strong           | N-O symmetric stretch (Nitro group)     |
| 1300 - 1200                    | Strong           | C-O stretch (Ether and Carboxylic acid) |
| 1200 - 1000                    | Medium           | C-O-C stretch (Ether)                   |

## Experimental Protocols

### Synthesis of 4-Ethoxy-3-nitrobenzoic Acid

A common method for the synthesis of **4-Ethoxy-3-nitrobenzoic acid** is through the nitration of 4-ethoxybenzoic acid.[\[2\]](#)

Materials:

- 4-Ethoxybenzoic acid
- 60% Nitric acid
- Water
- Ice

## Procedure:[2]

- Suspend 10.9 g of 4-ethoxybenzoic acid in 140 g of 60% nitric acid.
- Heat the suspension to 90°C over 30 minutes until the solid is completely dissolved.
- Stir the solution at 90°C for an additional 30 minutes to ensure the completion of the nitration reaction.
- Gradually cool the reaction mixture to room temperature, which will cause the product to crystallize.
- Collect the white crystalline product by filtration.
- Wash the collected product thoroughly with water.
- Dry the purified **4-Ethoxy-3-nitrobenzoic acid**. This method has been reported to yield a product with 99.4% purity and a yield of 87.8%.[2]

## Spectroscopic Analysis Protocols

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- $^{13}\text{C}$  NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A greater number of scans is generally required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

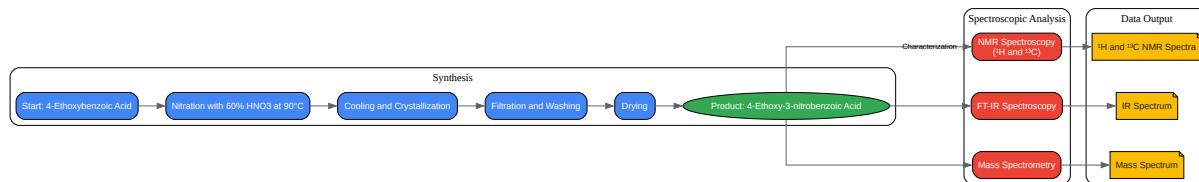
### 2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
- Instrumentation: A standard FT-IR spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.

### 3. Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by chromatography (e.g., LC-MS or GC-MS).
- Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically producing protonated  $[\text{M}+\text{H}]^+$  or deprotonated  $[\text{M}-\text{H}]^-$  ions.
- Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio ( $\text{m}/\text{z}$ ), and a detector records their abundance.

## Experimental Workflow Diagram



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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## References

- 1. PubChemLite - 4-ethoxy-3-nitrobenzoic acid (C9H9NO5) [pubchemlite.lcsb.uni.lu]
- 2. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)